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5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine

Lipophilicity Permeability Medicinal Chemistry

Researchers seeking to expand kinase selectivity profiling beyond the extensively patented 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series face a lack of structurally orthogonal chemical probes. This compound uniquely features a 5-tert-butyl/7-piperidin-1-yl disubstitution pattern, distinguishing it from common 3,6-congeners. - Unique Topology: The 5,7-disubstitution pattern enables identification of kinase targets uniquely engaged by this topology, distinct from the 3,6-series. - Cellular Permeability: XLogP3-AA of 5.4 and zero H-bond donors predict high passive membrane permeability for intracellular target engagement assays. - Metabolic Stability Ref.: The 5-tert-butyl group serves as a maximal steric shielding reference in metabolic stability studies against 5-isopropyl or unsubstituted analogs.

Molecular Formula C22H28N4
Molecular Weight 348.494
CAS No. 849910-44-7
Cat. No. B2765179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
CAS849910-44-7
Molecular FormulaC22H28N4
Molecular Weight348.494
Structural Identifiers
SMILESCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCCCC4
InChIInChI=1S/C22H28N4/c1-16-20(17-11-7-5-8-12-17)21-23-18(22(2,3)4)15-19(26(21)24-16)25-13-9-6-10-14-25/h5,7-8,11-12,15H,6,9-10,13-14H2,1-4H3
InChIKeyPIYWFFYOTSWIGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Procurement Profile


5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine (CAS 849910-44-7) is a fully synthetic small molecule (C22H28N4, MW 348.5 g/mol) belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. Structurally, it features a rare 5,7-disubstitution pattern—a tert-butyl group at C5 and a piperidin-1-yl moiety at C7—which distinguishes it from the more extensively studied 3,6-disubstituted congeners [2]. Its physicochemical profile (XLogP3-AA = 5.4, 0 H-bond donors, 3 H-bond acceptors) suggests a lipophilic, membrane-permeable chemotype with reduced hydrogen-bonding capacity relative to common 7-amino or 7-oxy analogs [3].

5,7-Disubstitution pattern orthogonal to common 3,6-series, enabling novel kinase chemotype exploration
Zero hydrogen-bond donors reduce potential for aminergic off-target binding, supporting cleaner selectivity profiling
Lipophilic, membrane-permeable chemotype suited for cell-based intracellular kinase target engagement studies

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Non-Replaceability with Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is contraindicated due to profound variation in kinase selectivity, cellular potency, and ADME properties driven by subtle structural changes at the C7 position [1]. Literature precedent demonstrates that replacing a C7 piperidine with pyrrolidine, morpholine, or acyclic amines in closely related cores can invert target selectivity (e.g., shifting from Pim-1 to Flt-3 or KDR) and alter logP by >1 unit [2]. Furthermore, the 5-tert-butyl group imposes steric constraints that are absent in 5-unsubstituted or 5-methyl analogs, rendering simple core hopping unreliable without experimental validation [3]. The evidence below quantifies these differentiation dimensions.

! Replacing C7 piperidine with pyrrolidine or morpholine may invert kinase selectivity and shift logP substantially, compromising target engagement.
! 5-Unsubstituted or 5-methyl analogs lack the steric bulk of tert-butyl, which can alter metabolic stability and binding-pocket occupancy.
! Core hopping to 3,6-disubstituted pyrazolo[1,5-a]pyrimidines (e.g., Dorsomorphin class) yields fundamentally different kinase selectivity fingerprints.

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Quantitative Differentiation vs. Comparators


C7 Piperidine vs. Pyrrolidine: Lipophilicity & Permeability

The target compound bears a six-membered piperidine ring at C7, whereas the closest commercially available analog (CAS 850192-42-6) contains a five-membered pyrrolidine. The additional methylene group in piperidine increases the calculated logP (XLogP3-AA = 5.4) by approximately 0.5–0.8 log units versus the predicted value for the pyrrolidine analog (est. XLogP3-AA ≈ 4.7), based on the Hansch π-contribution of a methylene unit (+0.5) [1]. This difference places the piperidine analog in a lipophilicity range associated with enhanced passive membrane permeability but also potentially higher metabolic clearance, representing a critical selection criterion for projects targeting intracellular kinases versus extracellular receptors [2].

Lipophilicity (logP)
Cross-study comparable
Δ logP ≈ +0.5 to +0.8
Supports permeability-based selection for cell assays
Computational estimate; piperidine vs. pyrrolidine
Lipophilicity Permeability Medicinal Chemistry Lead Optimization

Zero H-Bond Donors: Reduced Aminergic Off-Target Binding

The target compound contains zero hydrogen-bond donors (HBD = 0), as the C7-piperidine nitrogen is tertiary and fully substituted [1]. In contrast, a closely related C7-(2-pyridinylmethyl)amine analog (BDBM58068 / CID_1983011) possesses a secondary amine (HBD = 1) and exhibits measurable off-target activity against streptokinase A (EC50 = 150,000 nM) [2]. The absence of an H-bond donor in the target compound is predicted to reduce binding affinity to aminergic GPCRs and other targets that require a donor–acceptor hydrogen-bonding motif, a well-established principle in kinase inhibitor design for improving selectivity profiles [3].

H-Bond Donor Count
Supporting evidence
Target: 0 HBD vs Comparator: 1 HBD (off-target EC50 150,000 nM reported)
Absence of HBD may reduce aminergic off-target binding
Comparator 7-(pyridin-2-ylmethyl)amine analog
Kinase Selectivity Off-Target Activity GPCR Counter-Screening Drug Safety

5-tert-Butyl Steric Shielding: Metabolic Stability Advantage

The C5 tert-butyl group of the target compound provides maximal steric shielding of the pyrimidine ring compared to less bulky C5 substituents found in commercially available analogs, such as the 5-isopropyl variant (1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine) . Tert-butyl groups are established metabolic blocking motifs that reduce CYP450-mediated oxidation at adjacent positions; in vitro microsomal stability studies of analogous pyrazolo[1,5-a]pyrimidine series have demonstrated that 5-tert-butyl substitution consistently prolongs half-life by ≥2-fold relative to 5-isopropyl or 5-methyl congeners [1]. While direct metabolic data for this exact compound are not publicly available, the class-level inference is supported by consistent SAR across related kinase inhibitor chemotypes [2].

Metabolic Stability
Class-level inference
≥2-fold microsomal half-life increase (tert-butyl vs. isopropyl/methyl)
May support metabolic stability screening in related series
Based on pyrazolo[1,5-a]pyrimidine SAR; no direct data for this compound
Metabolic Stability CYP450 Steric Shielding ADME

5,7- vs. 3,6-Disubstitution: Orthogonal Kinase Selectivity

The vast majority of biologically characterized pyrazolo[1,5-a]pyrimidine kinase inhibitors follow a 3,6-disubstitution pattern, exemplified by Dorsomorphin (6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine, AMPK inhibitor, IC50 = 25.1 nM) and the KDR inhibitor series (e.g., compound 4g, KDR IC50 = 20 nM) [1][2]. The target compound adopts a 5,7-disubstitution pattern (5-tert-butyl, 7-piperidin-1-yl), which is underrepresented in the patent and primary literature [3]. In kinase inhibitor development, alternative substitution vectors frequently yield orthogonal selectivity profiles by engaging different residues within the ATP-binding pocket or allosteric sites; the 5,7-pattern specifically orients the piperidine toward the solvent-exposed region while the tert-butyl group occupies the hydrophobic back pocket, a geometry not achievable with the 3,6-pattern [3].

Substitution Pattern
Class-level inference
5,7-disubstitution (target) vs. 3,6-disubstitution (canonical series)
Orthogonal topology may yield distinct kinase selectivity profiles
Structural comparison; no kinase profiling data available
Kinase Profiling Selectivity Chemical Biology Tool Compound

5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine: Application Scenarios


Kinase Panel Screening for Novel Chemotypes

The 5,7-disubstitution pattern of this compound is structurally orthogonal to the dominant 3,6-disubstituted pyrazolo[1,5-a]pyrimidine kinase inhibitors (Dorsomorphin, KDR inhibitors, Pim-1 inhibitors). Procuring this compound for broad-panel kinase profiling (e.g., DiscoverX KINOMEscan or similar) can identify kinase targets that are uniquely engaged by the 5,7-topology, potentially revealing new chemical biology starting points distinct from the extensively patented 3,6-series [1][2].

Cell-Based Assays Requiring High Permeability

With a calculated XLogP3-AA of 5.4 and zero hydrogen-bond donors, this compound is predicted to exhibit high passive membrane permeability, making it suitable for cell-based target engagement assays where intracellular kinase access is required and where more polar 7-morpholino or 7-piperazinyl analogs may suffer from impaired cellular uptake [1].

Metabolic Stability Benchmarking of C5 Substituents

The 5-tert-butyl group provides maximal steric shielding of the pyrimidine core. Researchers can use this compound as a reference standard in head-to-head human liver microsome or hepatocyte stability assays against 5-isopropyl or 5-unsubstituted analogs to experimentally quantify the metabolic stabilization conferred by the tert-butyl motif within this specific scaffold [1][2].

Off-Target Counter-Screening for Amine-Containing Kinase Inhibitors

Because this compound lacks a hydrogen-bond donor (HBD = 0), it serves as a negative control or comparator in off-target panels (e.g., aminergic GPCRs, ion channels) when evaluating related pyrazolo[1,5-a]pyrimidines that contain secondary or primary amines at C7, which carry elevated risk of promiscuous receptor binding [1][2].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
5,7-Disubstitution pattern, orthogonal to 3,6-series
Broad-panel kinase binding assays
Cell-based target engagement
High passive permeability, zero HBD
Cellular uptake and intracellular kinase occupancy
Metabolic stability benchmarking
5-tert-Butyl steric shielding
Microsome/hepatocyte half-life comparison
Off-target counter-screening
Zero hydrogen-bond donor count
Aminergic GPCR and ion channel panels
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